Advanced Integration of N-Boc-O-Phenyl-D-Tyrosine in Peptide Drug Discovery: A Technical Whitepaper
Advanced Integration of N-Boc-O-Phenyl-D-Tyrosine in Peptide Drug Discovery: A Technical Whitepaper
Executive Summary
The development of peptide-based therapeutics is frequently hindered by two primary pharmacokinetic bottlenecks: rapid proteolytic degradation and poor passive membrane permeability. The incorporation of non-natural amino acids is a fundamental strategy to overcome these limitations. This whitepaper provides an in-depth technical analysis of N-Boc-O-Phenyl-D-Tyrosine , a highly specialized building block. By synthesizing the mechanistic rationale behind its structural modifications with self-validating experimental workflows, this guide serves as an authoritative resource for researchers and drug development professionals utilizing Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of N-Boc-O-Phenyl-D-Tyrosine is critical for predicting its behavior during synthesis and its ultimate impact on the pharmacokinetic profile of the target peptide. The quantitative data is summarized in Table 1.
Table 1: Chemical and Physical Properties of N-Boc-O-Phenyl-D-Tyrosine
| Property | Value |
| Compound Name | N-Boc-O-Phenyl-D-Tyrosine |
| IUPAC Name | (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid[1] |
| CAS Registry Number | 1241679-28-6[2] |
| Molecular Formula | C20H23NO5[2] |
| Molecular Weight | 357.4 g/mol [2] |
| Predicted Density | ~1.2 g/cm³ |
| Appearance | White to off-white powder |
| Solubility Profile | Soluble in DMF, DCM, and DMSO; Insoluble in aqueous buffers |
Mechanistic Rationale: The Triad of Modifications
As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct mechanistic purpose. N-Boc-O-Phenyl-D-Tyrosine integrates three distinct chemical modifications, each addressing a specific challenge in peptide engineering:
-
The D-Stereocenter (Protease Resistance): Native L-peptides are rapidly hydrolyzed by endogenous proteases such as trypsin and pepsin. By inverting the stereocenter to the D-configuration, the amino acid creates a severe steric clash within the chiral active site of mammalian proteases. This renders the adjacent peptide bonds unrecognized, significantly extending the biological half-life of the therapeutic (3)[3].
-
The O-Phenyl Ether (Lipophilicity & Permeability): The substitution of the native phenolic hydroxyl group with a bulky O-phenyl ether drastically increases the partition coefficient (ClogP) of the residue. High lipophilicity is a cornerstone of medicinal chemistry for improving passive lipid bilayer penetration. Furthermore, the diphenyl ether motif provides a rigid, electron-rich surface capable of strong π−π stacking interactions with hydrophobic receptor pockets (4)[4].
-
The N-Boc Protecting Group (Orthogonal Synthesis): The tert-butyloxycarbonyl (Boc) group provides temporary N-alpha protection. Unlike Fmoc chemistry, Boc-SPPS relies on acidolysis for deprotection, making it the superior choice for synthesizing complex, aggregation-prone sequences or generating C-terminal thioesters required for Native Chemical Ligation (NCL) (5)[5].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the incorporation of N-Boc-O-Phenyl-D-Tyrosine must follow rigorous, self-validating protocols. The following methodologies detail the in situ neutralization coupling and subsequent anhydrous HF cleavage.
Protocol 4.1: In Situ Neutralization Boc-SPPS Coupling
Traditional stepwise neutralization in Boc-SPPS often leads to interchain hydrogen bonding and aggregation. In situ neutralization prevents this by maintaining the reactive amine in a protonated state until the exact moment of coupling.
-
Step 1: Resin Preparation. Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 20 minutes. Causality: Swelling expands the polystyrene matrix, ensuring maximum diffusion of reagents to the reactive sites.
-
Step 2: Boc Deprotection. Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 1 minute. Causality: TFA rapidly cleaves the N-terminal Boc group, leaving a protonated TFA-amine salt that is resistant to premature diketopiperazine formation.
-
Step 3: Activation & Coupling. Dissolve 0.4 mmol (4 equivalents) of N-Boc-O-Phenyl-D-Tyrosine and 0.38 mmol of HBTU in N,N-Dimethylformamide (DMF). Add 1.0 mmol of N,N-Diisopropylethylamine (DIEA) to the amino acid solution, then immediately add the mixture to the resin. Agitate for 15 minutes. Causality: DIEA neutralizes the TFA salt in situ simultaneously with the formation of the highly reactive OBt ester, driving the coupling reaction to completion before aggregation can occur.
-
Step 4: Validation (Kaiser Test). Wash the resin with DMF and perform a quantitative ninhydrin (Kaiser) test. Causality: A colorless or pale yellow bead indicates >99.5% coupling efficiency. A blue result indicates unreacted primary amines, triggering an automatic re-coupling step. This creates a self-validating synthesis loop.
Protocol 4.2: Anhydrous HF Cleavage & Deprotection
Because the O-phenyl ether is highly electron-rich, it is susceptible to electrophilic aromatic substitution during strong acid cleavage. Proper scavenger selection is mandatory.
-
Step 1: Scavenger Incubation. Transfer the dried peptide-resin to an HF-compatible Kel-F vessel. Add p-cresol (5% v/v) and thiocresol (5% v/v). Causality: During HF cleavage, the Boc group generates highly reactive tert-butyl carbocations. p-Cresol acts as a nucleophilic sink, trapping these carbocations and preventing the irreversible alkylation of the O-phenyl moiety (6)[6].
-
Step 2: HF Cleavage. Condense anhydrous Hydrogen Fluoride (HF) into the vessel at -78°C, then stir at 0°C for 1 hour. Causality: The strong acid globally deprotects the peptide and cleaves the C-terminal amide from the MBHA linker.
-
Step 3: Precipitation & Validation. Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide using cold, anhydrous diethyl ether. Centrifuge and wash the pellet three times. Causality: Ether solubilizes the scavengers and cleaved protecting groups while precipitating the polar peptide. The final product is then validated via LC-MS to confirm the exact mass (M+H)+ , verifying that the O-phenyl-D-Tyrosine residue remains structurally intact.
Pathway Visualization
The following diagram illustrates the logical relationship between the structural features of N-Boc-O-Phenyl-D-Tyrosine and their resulting pharmacokinetic benefits.
Fig 1: Mechanistic pathway of protease resistance and membrane permeation conferred by D-Tyr(Ph).
References
-
Screening Compounds P138317 | EvitaChem: N-Boc-O-Phenyl-D-Tyrosine. EvitaChem. 2
-
CAS号:2639221-78-4 - 毕得医药: 1241679-28-6. BidePharm. 1
-
Boc Solid Phase Peptide Synthesis. ChemPep. 5
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Muttenthaler, M., et al. Nature Protocols, National Institutes of Health (NIH). 6
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, American Chemical Society. 3
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, American Chemical Society. 4
Sources
- 1. CAS:2639221-78-4, (S)-2-(3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanamido)-2-methylpropanoic acid-毕得医药 [bidepharm.com]
- 2. evitachem.com [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
